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Compound of Interest

Compound Name: Khusimol

Cat. No.: B1673632

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
Khusimol, a significant sesquiterpene alcohol found in vetiver oil. This document presents a
compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside the methodologies for their acquisition, to support research and
development activities.

Chemical Structure and Properties

Khusimol is a tricyclic sesquiterpenoid with the molecular formula CisH240.[1] Its structure
comprises a complex fused ring system with a primary alcohol functional group.

IUPAC Name: [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-
tricyclo[6.2.1.0%,°Jundecanyllmethanol Molecular Formula: C1sH240 Molecular Weight: 220.35
g/mol [2]

Spectroscopic Data

The structural elucidation of Khusimol has been primarily achieved through a combination of
spectroscopic techniques, including NMR, IR, and MS.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of
organic molecules. The *H and 3C NMR spectra of Khusimol have been unambiguously
assigned.[3][4][5]

Table 1: *H NMR Spectral Data of Khusimol

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

4.73 S 1.5-1.8 =CH:

4.60 S 1.5-1.8 =CH:z

3.74 dd 6.3, 10.3 -CH20H

3.47 dd 7.7,10.3 -CH20H

1.08 S -CHs

1.05 S -CHs

Table 2: 3C NMR Spectral Data of Khusimol
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Chemical Shift (8) ppm Carbon Type
155.1 C
104.1 CH:
66.2 CH2
50.1 CH
48.9 C
42.5 CH
39.1 CH2
36.4 C
32.1 CH2
30.9 CH:
29.8 CH2
28.1 CHs
25.9 CH
22.8 CH2
21.7 CHs

Note: The data presented is consistent with that reported in the literature, which in turn
references the work of Rao and Gal (1994) as a primary source for the NMR assignments.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. While
specific peak values for isolated Khusimol are not readily available in all literature, the initial
structural elucidation relied on IR spectroscopy.[2][3] The spectrum of a methanolic extract of
Vetiveria zizanioides root, which contains Khusimol, shows characteristic peaks for functional
groups present in its constituents. For Khusimol, the key expected absorption would be from
the hydroxyl (-OH) group.
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Table 3: Expected IR Absorption for Khusimol

Functional Group Expected Absorption Range (cm™?)
O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Alkanes) 2850-3000

C=C Stretch (Alkene) 1640-1680

C-O Stretch (Primary Alcohol) ~1050

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and elemental composition. The
analysis of vetiver oil constituents is often performed using Gas Chromatography-Mass
Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for Khusimol

mlz Interpretation
220 [M]* (Molecular lon)
202 [M - H20]*

187 [M - H20 - CHs]*

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and

spectroscopic analysis of Khusimol.

Isolation of Khusimol

Khusimol is typically isolated from the essential oil of vetiver (Vetiveria zizanioides) roots.[1]

Caption: Workflow for the isolation of Khusimol.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1673632?utm_src=pdf-body
https://www.benchchem.com/product/b1673632?utm_src=pdf-body
https://www.benchchem.com/product/b1673632?utm_src=pdf-body
https://www.benchchem.com/product/b1673632?utm_src=pdf-body
https://www.benchchem.com/product/b1673632?utm_src=pdf-body
http://nanobioletters.com/wp-content/uploads/2021/09/22846808112.35493559.pdf
https://www.benchchem.com/product/b1673632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The process involves hydrodistillation of vetiver roots to obtain the essential oil. The essential
oil is then subjected to column chromatography on silica gel. Fractions are collected and
monitored by Thin Layer Chromatography (TLC) to isolate pure Khusimol.[1]

Spectroscopic Analysis

Caption: Spectroscopic analysis workflow for Khusimol.

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a spectrometer
operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated
solvent, commonly chloroform-d (CDCIs). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can
be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a
suitable solvent.

e Mass Spectrometry: Mass spectra are generally acquired using a GC-MS system. The
sample is introduced into the gas chromatograph for separation, and the eluting components
are subsequently ionized and analyzed by the mass spectrometer. Electron ionization (El) is
a common method used for fragmentation.

Conclusion

This technical guide provides a consolidated resource for the spectral data of Khusimol,
intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug
development. The detailed NMR, IR, and MS data, coupled with the experimental protocols,
offer a foundational understanding for the identification, characterization, and further
investigation of this important sesquiterpene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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